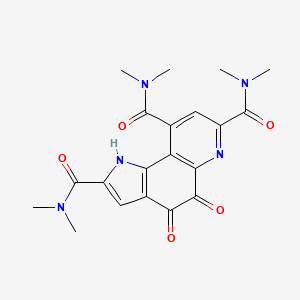

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N',N',N'',N''-hexamethyl-4,5-dioxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- is a complex organic compound belonging to the class of pyrroloquinoline quinones. This compound is known for its unique redox properties and serves as a redox cofactor for various bacterial dehydrogenases . It is a water-soluble, heat-stable, tricyclic ortho-quinone that has garnered significant interest due to its presence in foods, antioxidant properties, and role as a growth-promoting factor .

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- involves multiple steps. The biosynthesis pathway includes the involvement of six genes in Klebsiella pneumoniae (PqqA-F), all located in the PQQ-operon . The precursor peptide PqqA, derived from glutamate and tyrosine, undergoes five reactions to form the quinone cofactor. The PqqA peptide is recognized by PqqE, which links the C9 and C9a positions. Subsequently, PqqF cuts out the linked amino acids, followed by a spontaneous Schiff base reaction. The dioxygenation step is catalyzed by an unknown enzyme, and the final cyclization and oxidation steps are catalyzed by PqqC .

Analyse Chemischer Reaktionen

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. It serves as a redox cofactor for bacterial dehydrogenases, participating in oxidative deaminations and free-radical redox reactions . Common reagents used in these reactions include methanol and glucose dehydrogenases . The major products formed from these reactions are typically oxidized or reduced forms of the substrate molecules.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a redox cofactor for various bacterial dehydrogenases . In biology, it has been found to influence a multitude of physiological and biochemical processes, including growth and stress tolerance in both bacteria and higher organisms . In medicine, it has been implicated in promoting growth, enhancing immune function, and improving reproductive outcomes in rodents . Additionally, it has potential health benefits in addressing dysfunctional adipose tissue metabolism and related disorders .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- involves its role as a redox cofactor. It participates in redox reactions by accepting and donating electrons, thereby facilitating various biochemical processes . The compound targets bacterial dehydrogenases and influences oxidative deaminations and free-radical redox reactions . It also stimulates the phosphorylation and activation of CREB and enhances PGC-1α expression .

Vergleich Mit ähnlichen Verbindungen

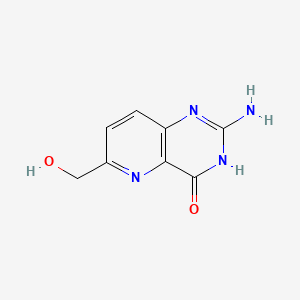

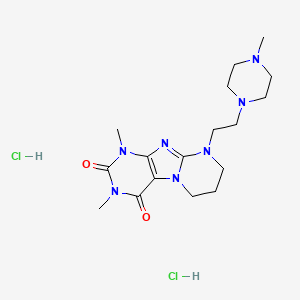

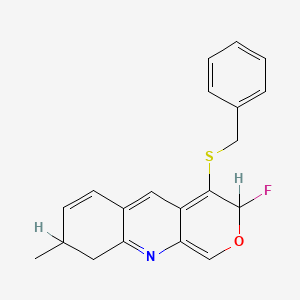

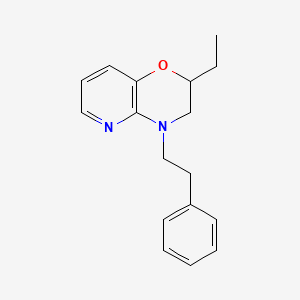

1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxamide, 4,5-dihydro-N,N,N’,N’,N’‘,N’'-hexamethyl-4,5-dioxo- is unique among the quinone family due to its high midpoint redox potential, which is in the range of 90 mV . Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical . These compounds also serve as redox cofactors but have different redox potentials and biological roles.

Eigenschaften

CAS-Nummer |

112881-58-0 |

|---|---|

Molekularformel |

C20H21N5O5 |

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

2-N,2-N,7-N,7-N,9-N,9-N-hexamethyl-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxamide |

InChI |

InChI=1S/C20H21N5O5/c1-23(2)18(28)9-7-11(19(29)24(3)4)22-15-13(9)14-10(16(26)17(15)27)8-12(21-14)20(30)25(5)6/h7-8,21H,1-6H3 |

InChI-Schlüssel |

MQJRXCAANWGXFK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)N(C)C)C(=O)C2=O)C(=O)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.